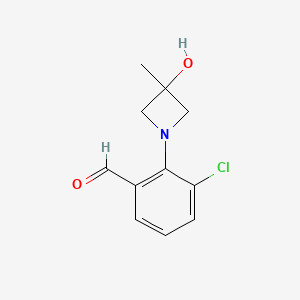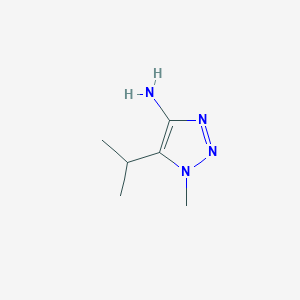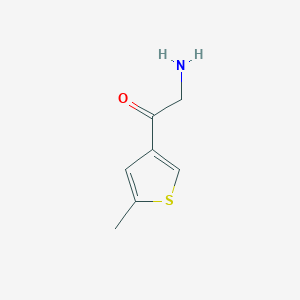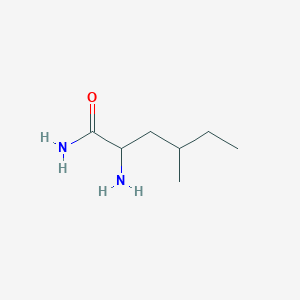
2-Amino-4-methylhexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-methylhexanamide is an organic compound with the molecular formula C7H16N2O It is a derivative of hexanamide, where an amino group is attached to the second carbon and a methyl group is attached to the fourth carbon of the hexane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methylhexanamide can be achieved through several methods. One common approach involves the reaction of 4-methylhexanoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride. This reaction typically occurs under reflux conditions, resulting in the formation of the desired amide.
Another method involves the reduction of 2-Amino-4-methylhexanenitrile using a reducing agent such as lithium aluminum hydride (LiAlH4). This reaction is carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-methylhexanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The amide group can be reduced to an amine using reducing agents like LiAlH4.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in THF is commonly used for reducing the amide group.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group into a more reactive intermediate for further substitution.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted amides or amines depending on the reagents used.
Applications De Recherche Scientifique
2-Amino-4-methylhexanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-4-methylhexanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. Additionally, the compound may participate in metabolic pathways, undergoing transformations that lead to the formation of bioactive metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methylhexanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
4-Methylhexanamide: Lacks the amino group at the second carbon.
2-Aminohexanamide: Lacks the methyl group at the fourth carbon.
Uniqueness
2-Amino-4-methylhexanamide is unique due to the presence of both an amino group and a methyl group on the hexane chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H16N2O |
|---|---|
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
2-amino-4-methylhexanamide |
InChI |
InChI=1S/C7H16N2O/c1-3-5(2)4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H2,9,10) |
Clé InChI |
INMLFLYDBXKXKZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CC(C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-4-[(1S)-1-hydroxyethyl]benzenesulfonamide](/img/structure/B13170534.png)
![1-[(Benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid](/img/structure/B13170539.png)
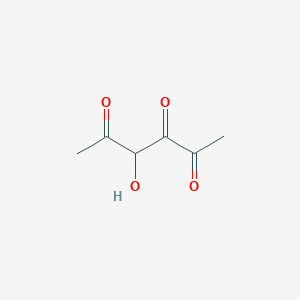
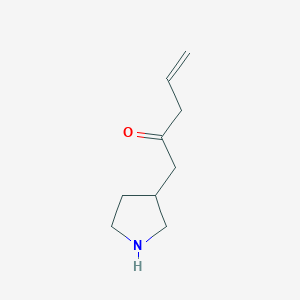
![Methyl4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13170550.png)
![3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B13170559.png)


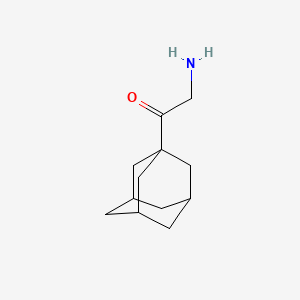
![Ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13170575.png)

